molecular formula C26H26N4 B1227868 2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine

2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine

Número de catálogo B1227868
Peso molecular: 394.5 g/mol
Clave InChI: YPLQRLFGAHJJMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine is a member of piperidines.

Aplicaciones Científicas De Investigación

Metabolism and Disposition

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), structurally related to the compound of interest, is a novel orexin 1 and 2 receptor antagonist being developed for treating insomnia. Its metabolism and disposition were studied, revealing that the compound and its metabolites are primarily eliminated through feces, with minor urinary excretion. Metabolism involves oxidation of the benzofuran ring, leading to the formation of principal metabolites in excreta (Renzulli et al., 2011).

Neurological Effects

A structurally similar compound, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), is associated with marked parkinsonism upon intravenous use. It selectively damages cells in the substantia nigra, highlighting its significant neurological impact (Langston et al., 1983).

Receptor Interactions

Compounds structurally related to 2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine have been studied for their interactions with various receptors:

  • The endocannabinoid system's role in dopamine-mediated disorganized behavior in schizophrenia was evaluated, suggesting the system acts as a brake for abnormal behavior associated with dopaminergic overactivation (Ferrer et al., 2007).
  • The aging effects on brain muscarinic and dopaminergic receptors were examined using ligands like [3H]1-Quinuclidinyl(phenyl)-4-benzilate ([3H]QNB), indicating an age-dependent decline in receptor binding, suggesting neurotransmitter receptor systems are more affected by aging than specific brain areas (Rinne, 1987).

Carcinogenicity and Mutagenicity

Compounds structurally similar to the compound have been studied for their carcinogenic and mutagenic properties:

  • 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), heterocyclic amines formed during the cooking of meat and fish, exhibit genotoxicity in various test systems and carcinogenicity in rodents. Differences in metabolite profiles between humans and rodents suggest that rodent models may not accurately represent the human response to these compounds (Turteltaub et al., 1999).
  • Humans are continuously exposed to heterocyclic amines (HAs) like MeIQx and PhIP through dietary sources, with quantification in cooked foods and urine samples of healthy volunteers indicating continuous exposure. The daily exposures to these carcinogenic HAs are in the same range as those of other carcinogens like N-nitrosodimethylamine and benzo[a]pyrene (Wakabayashi et al., 1993).

Propiedades

Nombre del producto

2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine

Fórmula molecular

C26H26N4

Peso molecular

394.5 g/mol

Nombre IUPAC

N-(1-benzylpiperidin-4-yl)-2-phenylquinazolin-4-amine

InChI

InChI=1S/C26H26N4/c1-3-9-20(10-4-1)19-30-17-15-22(16-18-30)27-26-23-13-7-8-14-24(23)28-25(29-26)21-11-5-2-6-12-21/h1-14,22H,15-19H2,(H,27,28,29)

Clave InChI

YPLQRLFGAHJJMA-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)CC5=CC=CC=C5

SMILES canónico

C1CN(CCC1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)CC5=CC=CC=C5

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine
Reactant of Route 2
Reactant of Route 2
2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine
Reactant of Route 3
Reactant of Route 3
2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine
Reactant of Route 4
Reactant of Route 4
2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine
Reactant of Route 5
Reactant of Route 5
2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine
Reactant of Route 6
Reactant of Route 6
2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.